molecular formula C9H11N5 B15070679 (E)-N,N-Dimethyl-2-(9H-purin-6-yl)ethenamine

(E)-N,N-Dimethyl-2-(9H-purin-6-yl)ethenamine

Cat. No.: B15070679
M. Wt: 189.22 g/mol
InChI Key: NRMQFRHNMPXNII-ONEGZZNKSA-N
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Description

(E)-N,N-Dimethyl-2-(9H-purin-6-yl)ethenamine is a synthetic organic compound that belongs to the class of purine derivatives Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N,N-Dimethyl-2-(9H-purin-6-yl)ethenamine typically involves the following steps:

    Starting Materials: The synthesis begins with purine derivatives and appropriate alkylating agents.

    Reaction Conditions: The reaction is usually carried out under controlled temperature and pH conditions to ensure the desired product is obtained.

    Purification: The product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(E)-N,N-Dimethyl-2-(9H-purin-6-yl)ethenamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution Reagents: Halogenating agents and nucleophiles are often used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different purine derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

(E)-N,N-Dimethyl-2-(9H-purin-6-yl)ethenamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-N,N-Dimethyl-2-(9H-purin-6-yl)ethenamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.

Comparison with Similar Compounds

Similar Compounds

    Adenine: A naturally occurring purine base found in DNA and RNA.

    Caffeine: A stimulant that is structurally related to purines.

    Theobromine: Another purine derivative found in cocoa and chocolate.

Uniqueness

(E)-N,N-Dimethyl-2-(9H-purin-6-yl)ethenamine is unique due to its specific structural modifications, which may confer distinct chemical and biological properties compared to other purine derivatives.

Properties

Molecular Formula

C9H11N5

Molecular Weight

189.22 g/mol

IUPAC Name

(E)-N,N-dimethyl-2-(7H-purin-6-yl)ethenamine

InChI

InChI=1S/C9H11N5/c1-14(2)4-3-7-8-9(12-5-10-7)13-6-11-8/h3-6H,1-2H3,(H,10,11,12,13)/b4-3+

InChI Key

NRMQFRHNMPXNII-ONEGZZNKSA-N

Isomeric SMILES

CN(C)/C=C/C1=C2C(=NC=N1)N=CN2

Canonical SMILES

CN(C)C=CC1=C2C(=NC=N1)N=CN2

Origin of Product

United States

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